molecular formula C12H15N5O3 B585295 Entecavir Impurity A CAS No. 1367369-78-5

Entecavir Impurity A

Cat. No.: B585295
CAS No.: 1367369-78-5
M. Wt: 277.28 g/mol
InChI Key: QDGZDCVAUDNJFG-RNJXMRFFSA-N
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Description

Entecavir Impurity A is a byproduct formed during the synthesis of entecavir, an antiviral medication used primarily for the treatment of hepatitis B. This compound is significant in pharmaceutical research and quality control because impurities can affect the efficacy and safety of the final pharmaceutical product.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-epi-Entecavir is believed to interact with several enzymes, proteins, and other biomolecules. It is a guanosine nucleoside analogue, which suggests that it may interact with enzymes involved in nucleotide metabolism

Cellular Effects

Given its structural similarity to Entecavir, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These potential effects need to be confirmed through experimental studies.

Molecular Mechanism

As a guanosine nucleoside analogue, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that 1-epi-Entecavir is involved in, including any enzymes or cofactors it interacts with, are not well-characterized. Given its structural similarity to Entecavir, it may be involved in similar metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Entecavir Impurity A typically involves the same initial steps as the synthesis of entecavir. The process includes the use of guanine derivatives and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct formation of the impurity.

Industrial Production Methods: In an industrial setting, the production of this compound is monitored closely to minimize its presence in the final product. Techniques such as high-performance liquid chromatography (HPLC) are used to separate and quantify the impurity during the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: Entecavir Impurity A can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction could yield reduced forms of the impurity.

Scientific Research Applications

Entecavir Impurity A is used in various scientific research applications, including:

    Chemistry: Studying the impurity helps in understanding the synthesis and stability of entecavir.

    Biology: Research on the biological effects of the impurity can provide insights into its potential impact on human health.

    Medicine: Ensuring the purity of entecavir by studying its impurities helps in developing safer pharmaceutical products.

    Industry: Quality control processes in the pharmaceutical industry use knowledge of impurities to maintain the efficacy and safety of medications.

Comparison with Similar Compounds

    Entecavir: The parent compound, used for treating hepatitis B.

    Adefovir: Another antiviral used for hepatitis B, with a different impurity profile.

    Lamivudine: An antiviral with a similar mechanism of action but different impurities.

Uniqueness: Entecavir Impurity A is unique in its specific formation during the synthesis of entecavir. Its presence and concentration need to be carefully controlled to ensure the safety and efficacy of the final pharmaceutical product.

Properties

CAS No.

1367369-78-5

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

2-amino-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m0/s1

InChI Key

QDGZDCVAUDNJFG-RNJXMRFFSA-N

Isomeric SMILES

C=C1[C@@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N

SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

Synonyms

2-Amino-1,9-dihydro-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one;  Entecavir Isomer Impurity 3;  (1’R,3’R,4’S)-Entecavir Isomer; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetonitril (30 ml) and 2N aqueous hydrochloric acid (23.3 ml) were added to the compound of formula (VI) obtained in Example 1-8 (1.38 g, 2.56 mmol) and stirred at 82° C. for 12 hrs with heating. After completion of the reaction, the resulting mixture was cooled to room temperature and washed with ethyl acetate to remove tritylcarbinol. The material thus obtained was neutralized to pH 6.8 by using 3N aqueous sodium hydroxide (13.6 ml) and stirred at 90° C. for 1 hr. The solution thus obtained was stirred with cooling slowly to room temperature and further stirred at room temperature for 1 hr to obtain crystal. The resulting material was cooled to 6° C. and stirred for 1 hr to obtain the title compound (0.554 g, yield: 73.1%).
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
23.3 mL
Type
reactant
Reaction Step Two
Name
( VI )
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
title compound
Yield
73.1%

Synthesis routes and methods II

Procedure details

A 2-L 3-necked round bottomed flask, oven dried and equipped with a mechanical stirrer, an addition funnel, temperature probe, and argon inlet, was charged with compound 71 (34.1 g, 86.2 moles), acetic acid (40.4 mL, 8 eq) and acetic acid-boron trifluoride complex (38 mL). The reaction mixture was heated to 95° C., stirred for 4 hours and then cooled to room temperature. The reaction mixture was diluted with MeOH (200 mL) and quenched with aqueous KOH (10 N, ˜220 mL) to adjust the pH to about 9.5. Potassium bicarbonate (17.9 g) followed by aqueous hydrogen peroxide (30 wt. %, 39 g) was added to the solution. The resulting solution was warmed to 70° C. and stirred for 10 hours. The reaction was cooled to 5–10° C. Sodium bisulfite (16.2 g) was added portion-wise over 30 minutes. The reaction mixture was concentrated in vacuo to remove most of the MeOH. The resulting yellow semi-solid was cooled to −5° C. and concentrated HCl (˜55 mL) added to adjust the pH to 0.15. The resulting solution was extracted with EtOAc (500 mL) and aqueous KOH (10 N, ˜48 mL) added to adjust the pH to ˜11. The solution was stirred for 1 hour and then the pH was adjusted to ˜7 with HCl (4 mL). The reaction mixture was stirred at room temperature for 1 hour and at ˜5° C. for 3 hours. The solid was collected by filtration and dried under high vacuum for 16 hours. The solid was redissolved in water (600 mL) at 90° C. The clear solution was cooled to ˜60–55° C. and seeded with 21. The solution was allowed to cool to room temperature for 5 hours. The resulting white crystalline solid was collected by filtration and dried under vacuum at 50° C. for 16 hours to afford the title compound (12.9 g).
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
title compound

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